Cdk4/6-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cdk4/6-IN-2 is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6. These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound can effectively halt cell proliferation, making it a valuable compound in cancer research and treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cdk4/6-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Cdk4/6-IN-2 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can be used to convert certain functional groups to more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity or selectivity .

Aplicaciones Científicas De Investigación

Breast Cancer

Cdk4/6-IN-2 has been extensively studied in the context of breast cancer, particularly hormone receptor-positive subtypes. The following table summarizes key clinical trials and their findings regarding the use of Cdk4/6 inhibitors in breast cancer:

The combination of Cdk4/6 inhibitors with endocrine therapies has demonstrated significant improvements in patient outcomes, making them a cornerstone of treatment for advanced hormone receptor-positive breast cancer .

HER2-Positive Breast Cancer

Recent studies have explored the efficacy of this compound in HER2-positive breast cancer. Preclinical data suggest that these inhibitors can effectively target HER2-driven pathways, potentially improving treatment outcomes for this subgroup . Notable findings include:

- Efficacy against HER2+ tumors : Evidence indicates that Cdk4/6 inhibition may enhance the effectiveness of existing HER2-targeted therapies like trastuzumab .

- Combination strategies : Trials are investigating the synergistic effects of Cdk4/6 inhibitors with other targeted agents to improve therapeutic responses in HER2-positive patients .

Other Cancers

Beyond breast cancer, this compound is being evaluated in various malignancies, including:

- Mantle Cell Lymphoma (MCL) : Clinical trials have shown modest activity but significant biological impact, indicating potential for further exploration .

- Endometrial Cancer : Emerging studies suggest that Cdk4/6 inhibition may benefit patients with endometrial carcinoma through similar mechanisms of cell cycle arrest and modulation of tumor biology .

Resistance Mechanisms

Despite the promising results, resistance to Cdk4/6 inhibitors poses a challenge. Research has identified several mechanisms contributing to this resistance:

- Alterations in cyclin D/CDK4/6 pathway : Mutations or amplifications in cyclin D or CDK genes can lead to persistent cell cycle progression despite treatment .

- Loss of negative regulators : The absence or mutation of tumor suppressors like p16INK4A diminishes the effectiveness of Cdk4/6 inhibition .

Understanding these mechanisms is crucial for developing strategies to overcome resistance and enhance the efficacy of Cdk4/6 inhibitors.

Mecanismo De Acción

Cdk4/6-IN-2 exerts its effects by binding to the active sites of cyclin-dependent kinases 4 and 6, thereby preventing their interaction with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma protein, which is necessary for the progression from the G1 phase to the S phase of the cell cycle. As a result, cells are arrested in the G1 phase, leading to reduced cell proliferation and potential induction of apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other cyclin-dependent kinase inhibitors such as palbociclib, ribociclib, and abemaciclib. These compounds also target cyclin-dependent kinases 4 and 6 but may differ in their selectivity, potency, and pharmacokinetic properties .

Uniqueness

Cdk4/6-IN-2 is unique in its specific binding affinity and selectivity for cyclin-dependent kinases 4 and 6. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its chemical structure allows for modifications that can further improve its efficacy and safety profile .

Actividad Biológica

Cdk4/6-IN-2 is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle, particularly in the transition from the G1 phase to the S phase. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancers, and its role in the tumor microenvironment.

CDK4/6 inhibitors, including this compound, function by disrupting the phosphorylation of retinoblastoma protein (Rb). This inhibition prevents Rb from releasing E2F transcription factors, thereby blocking cell cycle progression. The inhibition of CDK4/6 leads to:

- Cell Cycle Arrest : Inhibition results in G1 phase arrest, preventing cancer cells from proliferating.

- Induction of Apoptosis : Prolonged cell cycle arrest can trigger programmed cell death in cancer cells.

- Altered Tumor Microenvironment : CDK4/6 inhibition can enhance immune responses against tumors by increasing PD-L1 expression and cytokine secretion .

Breast Cancer

This compound has shown significant efficacy in hormone receptor-positive breast cancer. Clinical trials demonstrate that when combined with endocrine therapy, CDK4/6 inhibitors improve progression-free survival (PFS) and overall survival (OS). Key findings include:

- Clinical Trials : In trials involving patients with HR-positive metastatic breast cancer, Cdk4/6 inhibitors like palbociclib and ribociclib have shown promising results, with significant tumor regression observed in Rb-positive tumors .

- Real-world Evidence : A retrospective study of 340 Taiwanese patients indicated no significant differences in PFS between ribociclib and palbociclib, suggesting both are effective options .

Lung Cancer

In non-small cell lung cancer (NSCLC), CDK4/6 inhibitors have been explored for their potential to enhance immune responses. Research indicates that these inhibitors may increase PD-L1 expression, thereby improving the effectiveness of immunotherapies .

Mantle Cell Lymphoma

This compound has also been investigated for its anti-tumor activity in mantle cell lymphoma (MCL). The dysregulation of the cyclin D-Rb pathway is common in MCL, making CDK4/6 a viable therapeutic target .

Case Studies and Research Findings

Several studies have documented the biological activity and clinical outcomes associated with Cdk4/6 inhibitors:

Propiedades

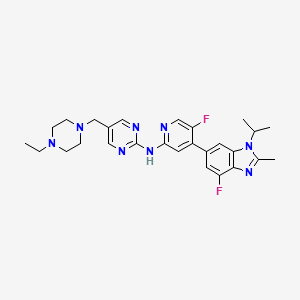

IUPAC Name |

5-[(4-ethylpiperazin-1-yl)methyl]-N-[5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyridin-2-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8/c1-5-35-6-8-36(9-7-35)16-19-13-31-27(32-14-19)34-25-12-21(23(29)15-30-25)20-10-22(28)26-24(11-20)37(17(2)3)18(4)33-26/h10-15,17H,5-9,16H2,1-4H3,(H,30,31,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOYPFUEZDEQEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(N=C2)NC3=NC=C(C(=C3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.